molecular formula C11H10N2O B2814804 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone CAS No. 1457-48-3

1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2814804
CAS No.: 1457-48-3
M. Wt: 186.214
InChI Key: URKAPRSDRFNYCG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
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Biological Activity

1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C11_{11}H10_{10}N2_2O
  • Molecular Weight: 202.21 g/mol
  • IUPAC Name: this compound
  • CAS Number: 126456-06-2

The synthesis of this compound typically involves a nucleophilic substitution reaction, often using 1H-pyrazole and 2-bromoacetophenone as starting materials. The nitrogen atom of the pyrazole acts as a nucleophile, leading to the formation of the desired product in organic solvents like ethanol or dichloromethane at controlled temperatures.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activities, particularly in anti-inflammatory and analgesic domains.

Anti-inflammatory Activity:
A study highlighted the compound's efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound demonstrated selective COX-2 inhibitory activity with IC50_{50} values ranging from 0.02 to 0.04 μM, indicating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action:
The biological activity of this compound may be attributed to its ability to form hydrogen bonds and hydrophobic interactions with specific protein targets. For instance, it has been shown to interact with the CCR1 receptor, which is involved in inflammatory responses. In silico studies have provided insights into its binding mechanisms and structure-activity relationships (SAR), suggesting that modifications to its structure can enhance its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

StudyFindings
Synthesis and Evaluation of Pyrazole Derivatives Demonstrated significant anti-inflammatory effects with IC50_{50} values comparable to standard drugs like diclofenac .
3D-QSAR Studies Identified key residues involved in ligand-receptor interactions, aiding in the design of more potent derivatives targeting CCR1 .
Comparative Analysis of Pyrazole Compounds Showed that structural modifications can lead to enhanced COX inhibition and reduced toxicity profiles compared to existing anti-inflammatory agents .

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) have been utilized to characterize the compound's structure and confirm its purity. NMR spectra reveal distinct signals corresponding to protons on the phenyl and pyrazole rings, which are critical for understanding its reactivity and interactions.

Properties

IUPAC Name

1-phenyl-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKAPRSDRFNYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328773
Record name 1-phenyl-2-pyrazol-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1457-48-3
Record name 1-phenyl-2-pyrazol-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.5 g (9.7 mmol) of 2-chloroacetophenone in 10 mL of MeCN, 0.7 g (10.3 mmol) of pyrazole was added. After all the solids dissolved, 1.4 g (10.1 mmol) of ground K2CO3 was added and the mixture was stirred for 5 h. The reaction was diluted with EtOAc, filtered, and the solid was washed with EtOAc. The filtrate was washed with water and brine, then was dried and concentrated. The residue was chromatographed on a flash column using a gradient of 10-50% EtOAc-hexane to isolate desired product.
Quantity
1.5 g
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0.7 g
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reactant
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10 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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